molecular formula C12H11KO6S B080910 Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate CAS No. 13725-45-6

Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate

Cat. No. B080910
CAS RN: 13725-45-6
M. Wt: 322.38 g/mol
InChI Key: QLNVCQPHVBAEAG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate, also known as KRB or KRB sulphonate, is a chemical compound that has been extensively used in scientific research. It is a water-soluble compound that is commonly used as a substitute for potassium chloride in physiological experiments.

Mechanism Of Action

Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate acts as a potassium ionophore, which means that it facilitates the transport of potassium ions across cell membranes. It does this by forming a complex with potassium ions and carrying them across the membrane. Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate has been shown to have a high selectivity for potassium ions and a low selectivity for other ions such as sodium and calcium.

Biochemical And Physiological Effects

Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate has several biochemical and physiological effects. It has been shown to increase the contractility of cardiac muscle, increase the release of insulin from pancreatic beta cells, and enhance the excitability of neurons. Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate is its ability to maintain the osmotic balance of cells and tissues without affecting their physiological properties. It is also a cost-effective alternative to potassium chloride in physiological experiments. However, Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate has some limitations. It has a short half-life in physiological solutions, and it can cause pH changes in the solution. It is also toxic at high concentrations, making it unsuitable for long-term experiments.

Future Directions

There are several future directions for the use of Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate in scientific research. One direction is the study of its effects on the immune system. Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate has been shown to have anti-inflammatory properties, and it may have potential as a therapeutic agent for autoimmune diseases. Another direction is the study of its effects on cancer cells. Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate has been shown to inhibit the growth of cancer cells in vitro, and it may have potential as a chemotherapeutic agent. Finally, the development of new potassium ionophores based on the structure of Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate may lead to the discovery of new therapeutic agents for a variety of diseases.
Conclusion:
In conclusion, Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate is a widely used chemical compound in scientific research. Its ability to maintain the osmotic balance of cells and tissues and its potassium ionophore properties make it a valuable tool in the study of muscle and nerve physiology, cardiovascular physiology, and renal physiology. While it has some limitations, Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate has several advantages over potassium chloride in physiological experiments. Its future directions include the study of its effects on the immune system and cancer cells, as well as the development of new potassium ionophores.

Synthesis Methods

Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate is synthesized by reacting 3-(2-oxo-2H-1-benzopyran-7-YL)propanoic acid with potassium hydroxide and then sulphonating the resulting compound with chlorosulphonic acid. The final product is obtained by neutralizing the sulphonated compound with potassium hydroxide. The synthesis method of Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate is relatively simple and cost-effective, making it a popular choice in scientific research.

Scientific Research Applications

Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate is widely used in scientific research as a substitute for potassium chloride in physiological experiments. It is used to maintain the osmotic balance of cells and tissues and to prevent the swelling of cells. Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate is also used in electrophysiological experiments to record the electrical activity of cells and tissues. It is commonly used in the study of muscle and nerve physiology, cardiovascular physiology, and renal physiology.

properties

CAS RN

13725-45-6

Product Name

Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate

Molecular Formula

C12H11KO6S

Molecular Weight

322.38 g/mol

IUPAC Name

potassium;3-(2-oxochromen-7-yl)oxypropane-1-sulfonate

InChI

InChI=1S/C12H12O6S.K/c13-12-5-3-9-2-4-10(8-11(9)18-12)17-6-1-7-19(14,15)16;/h2-5,8H,1,6-7H2,(H,14,15,16);/q;+1/p-1

InChI Key

QLNVCQPHVBAEAG-UHFFFAOYSA-M

Isomeric SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCCCS(=O)(=O)[O-].[K+]

SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCCCS(=O)(=O)[O-].[K+]

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCCCS(=O)(=O)[O-].[K+]

Other CAS RN

13725-45-6

Origin of Product

United States

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